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Compound of Interest

Compound Name: 3-iodo-N-isopropylbenzamide
CAS No.: 333441-67-1
Cat. No.: B411052
Get Quote
Abstract

This technical guide provides a comprehensive analysis of 3-iodo-N-isopropylbenzamide
(CAS: 333441-67-1), a critical pharmacophore in the development of radiopharmaceuticals and
receptor-specific ligands. As a halogenated benzamide, this compound serves as a structural
prototype for Sigma-1 receptor (

R) ligands and melanin-targeted imaging agents. This document details its physicochemical
profile, validated synthetic protocols, and biological mechanisms, designed for researchers in
medicinal chemistry and drug development.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5]

3-iodo-N-isopropylbenzamide is characterized by a lipophilic benzamide core substituted with
an iodine atom at the meta position. This halogen substitution is pivotal, serving as a steric
anchor for receptor binding or a site for radioisotopic exchange (e.g.,
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[) in nuclear medicine.

Nomenclature & ldentifiers
Identifier Value
IUPAC Name 3-iodo-N-(propan-2-yl)benzamide
Common Name 3-iodo-N-isopropylbenzamide
CAS Number 333441-67-1
C
Molecular Formula H
INO
SMILES CC(C)NC(=0)C1=CC(=CC=C1)I
InChl Key HEMYUAPEXJWFCP-UHFFFAOYSA-N

Physicochemical Properties

The following data aggregates experimental and predicted values essential for formulation and
assay design.
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Property

Value/Range

Significance

Molecular Weight

289.11 g/mol

Small molecule, CNS

penetrant compliant.

Physical State

Crystalline Solid

Stable at room temperature;

store desiccated.

Optimal lipophilicity for blood-

LogP (Predicted) 29-3.2 brain barrier (BBB)
penetration.
) Indicates high passive
Topological PSA 29.1 A2 N
membrane permeability.
Amide hydrogen (critical for
H-Bond Donors 1 ) )
receptor interaction).
H-Bond Acceptors 1 Carbonyl oxygen.

Solubility

DMSO (>20 mg/mL), Ethanol

Poorly soluble in water;
requires co-solvent for

aqueous assays.

Synthesis & Manufacturing Protocol

The synthesis of 3-iodo-N-isopropylbenzamide follows a nucleophilic acyl substitution

pathway. The protocol below prioritizes yield and purity, utilizing an acid chloride intermediate

to ensure complete conversion of the sterically hindered isopropylamine.

Synthetic Route Visualization

3-lodobenzoic Acid

(Starting Material)

SOCI2 / DMF (cat.)
(Activation)

T 3-lodobenzoyl Chloride]
)

Reflux, 2h

> (Reactive Intermediate

Isopropylamine / Et3N }——————-
(Nucleophilic Attack)

3-iodo-N-isopropylbenzamide
(Final Product)
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Figure 1: Two-step synthesis via acid chloride activation. The iodine moiety remains stable
under these mild acylation conditions.

Step-by-Step Protocol

Reagents:

3-lodobenzoic acid (1.0 eq)
e Thionyl chloride (SOCI

) (1.5 eq) or Oxalyl chloride (1.2 eq)

 |sopropylamine (1.2 eq)
o Triethylamine (Et

N) (2.0 eq)

¢ Dichloromethane (DCM) (Anhydrous)

o Dimethylformamide (DMF) (Catalytic)

Procedure:

 Activation: In a flame-dried round-bottom flask under N

, dissolve 3-iodobenzoic acid in anhydrous DCM. Add catalytic DMF (2-3 drops).

e Chlorination: Add SOCI

dropwise at 0°C. Allow the mixture to warm to room temperature (RT) and reflux for 2 hours
until gas evolution ceases.

o Concentration: Evaporate the solvent and excess SOCI

under reduced pressure to yield crude 3-iodobenzoyl chloride (yellow oil/solid). Note: Do not
purify; use immediately.
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e Coupling: Re-dissolve the acid chloride in anhydrous DCM. Cool to 0°C.
o Amidation: Slowly add a mixture of isopropylamine and Et

N in DCM. The reaction is exothermic; maintain temperature <5°C during addition.

o Work-up: Stir at RT for 4 hours. Quench with water. Wash the organic layer with 1M HCI (to
remove unreacted amine), saturated NaHCO

, and brine.
 Purification: Dry over MgSO

, filter, and concentrate. Recrystallize from Ethanol/Hexane to obtain white crystals.
Validation Criteria:
e 1H NMR (CDCI

): Doublet at

1.25 (6H, -CH

), Multiplet at

4.2 (-CH-), Aromatic signals

7.1-8.1.

e Purity: >98% by HPLC (254 nm).

Biological Mechanisms & Applications

3-iodo-N-isopropylbenzamide is not merely a structural curiosity; it is a functional probe for
two distinct biological targets: the Sigma-1 Receptor and Melanin.

Sigma-1 Receptor ( R) Ligand

Benzamides are a privileged scaffold for
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R binding. The receptor, located at the Mitochondria-Associated Membrane (MAM), acts as a
molecular chaperone regulating calcium signaling and cellular stress.

e Mechanism: The basic nitrogen (amide) mimics the protonated amine pharmacophore
required for the anionic binding site (Asp126) of

R. The iodine atom provides a hydrophobic anchor, occupying the lipophilic pocket formed by
Vall162 and Phel07.

e Application: Used as a competitive ligand to displace radiotracers (e.g., [

H]Pentazocine) in binding assays or as a precursor for SPECT imaging agents.

Melanin Targeting (Melanoma Imaging)

lodobenzamides exhibit high affinity for melanin, a pigment overexpressed in melanoma cells.

e Mechanism: The planar aromatic ring facilitates

stacking with indole units in the melanin polymer. The lipophilic N-isopropyl group enhances
tumor penetration.

« Utility: Radiolabels of this scaffold (e.qg.,

I-BZA analogs) are used for the early detection of metastatic melanoma.

Mechanism of Action Diagram

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b411052?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

3-iodo-N-isopropylbenzamide

Hydrophobic Pocket Interaction i i
( (lodine Moiety) ) (PI-PI Stacking & Charge Transfe)

Sigma-1 Receptor (MAM) Melanin Polymer

(Chaperone Modulation) (Melanoma Tissue)

Ca2+ Signaling Modulation Radiotracer Accumulation
Neuroprotection Diagnostic Imaging

Click to download full resolution via product page

Figure 2: Dual targeting mechanism. The compound exhibits specific binding profiles for both
neuro-receptor modulation and oncological imaging.

Safety & Handling (MSDS Summary)

While specific toxicological data for this isomer may be limited, it should be handled with the
precautions standard for halogenated aromatic amides.

Hazard Class Statement Precaution

Do not eat, drink, or smoke

Acute Toxicity Harmful if swallowed (H302). )
when using.
) ) Causes skin (H315) and eye Wear nitrile gloves and safety
Skin/Eye lIrritant o
(H319) irritation.[1] goggles.

May cause respiratory irritation ~ Handle in a fume hood; avoid

Respiratory )
(H335).[1] dust generation.

Storage Light Sensitive. Store in amber vials at 2-8°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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